![molecular formula C12H16INO3S B4767910 1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4767910.png)
1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine
Overview
Description
“1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” is a chemical compound with the molecular formula C11H14INO3S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” are not available in the retrieved sources, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The synthesis of similar compounds often involves the reaction of a suitable precursor with an amine .Molecular Structure Analysis
The molecular structure of “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a sulfonyl group attached to a methoxyphenyl group, which in turn is substituted with an iodine atom .Chemical Reactions Analysis
Piperidine derivatives, including “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine”, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” can undergo are not specified in the retrieved sources.Physical And Chemical Properties Analysis
The average mass of “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” is 367.203 Da, and its monoisotopic mass is 366.973907 Da . Other physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Organic Syntheses
“1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” is used in organic syntheses, particularly in the preparation of sulfonamides . The compound is involved in a reaction with 1,4-Diazabicyclo [2.2.2]octane bis (sulfur dioxide) adduct (DABSO), 1,4-diazabicyclo [2.2.2]octane (DABCO), and palladium (II) acetate. This reaction yields 3-methoxy-N-morpholinobenzenesulfonamide as a white crystalline solid .
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” is a piperidine derivative, and as such, it could potentially be used in the synthesis of various pharmaceuticals .
Chiral Optimization
In the field of chiral optimization, piperidine derivatives, including “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine”, have been used as starting components . The piperidine ring is essential for this process .
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine” and similar compounds may be subjects of future research in drug discovery and development.
properties
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)sulfonylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPZAZPVYNVBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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